molecular formula C13H10O4 B6593266 3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde CAS No. 500371-01-7

3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde

Cat. No.: B6593266
CAS No.: 500371-01-7
M. Wt: 230.22 g/mol
InChI Key: JBIHUDRUDVZFPT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with a variety of substituents. This compound is characterized by the presence of a benzyloxy group at the third position, a carbonyl group at the fourth position, and an aldehyde group at the second position of the pyran ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Scientific Research Applications

3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-oxo-4H-pyran-2-carbaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic ester derivative of the pyran is reacted with a benzyl halide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide and potassium carbonate in dimethylformamide.

Major Products

    Oxidation: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

    Reduction: 3-(Benzyloxy)-4-hydroxy-4H-pyran-2-carbaldehyde.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(Benzyloxy)-4-hydroxy-4H-pyran-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a carbonyl group.

    4H-pyran-2-carbaldehyde: Lacks the benzyloxy group, making it less lipophilic.

Uniqueness

3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is unique due to the presence of both a benzyloxy group and an aldehyde group on the pyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-oxo-3-phenylmethoxypyran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHUDRUDVZFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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